N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride
Description
N-[2-(Diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a structurally complex small molecule featuring a naphthalene core substituted with a methoxy group at position 3 and a carboxamide linkage. The carboxamide nitrogen is further substituted with a 6-methoxybenzothiazol-2-yl group and a diethylaminoethyl side chain, with the latter protonated as a hydrochloride salt. Its structural determination likely employs crystallographic tools such as SHELX or WinGX , though this pertains to methodology rather than intrinsic properties.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S.ClH/c1-5-28(6-2)13-14-29(26-27-22-12-11-20(31-3)17-24(22)33-26)25(30)21-15-18-9-7-8-10-19(18)16-23(21)32-4;/h7-12,15-17H,5-6,13-14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNJPLNFAQNPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-[2-(diethylamino)ethyl]-3-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene core substituted with various functional groups, including a benzothiazole moiety and a methoxy group. Its structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence various signaling pathways by modulating enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, impacting pathways related to cancer progression and inflammation.
- Receptor Modulation: It can bind to receptors, altering their activity and leading to physiological changes.
Pharmacological Activities
Research has highlighted several pharmacological properties of this compound:
- Anticancer Activity: Studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.
- Antimicrobial Properties: Preliminary investigations indicate potential antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects: The compound may reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of this compound:
Study 1: Anticancer Efficacy
A study published in Pharmacology Research demonstrated that this compound significantly inhibited the growth of melanoma cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics .
Study 2: Antimicrobial Testing
In an antimicrobial assay, the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively. These results suggest potential applications in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural and Functional Differences:
Benzothiazole Modifications: The target compound’s benzothiazole group has a 6-methoxy substituent, whereas analogs in feature 6-trifluoromethyl groups. The methoxy group may enhance solubility compared to the electron-withdrawing trifluoromethyl group, which could improve metabolic stability .
Amide Linkage Variations: Unlike herbicidal acetamides (e.g., alachlor), which have a chloroacetamide backbone, the target compound employs a naphthalene-carboxamide linkage.
Side Chain Functionality: The diethylaminoethyl side chain, protonated as a hydrochloride salt, introduces cationic character. This contrasts with neutral methoxyalkyl or thienyl groups in agrochemicals, suggesting divergent solubility and membrane permeability profiles .
The target compound’s naphthalene-benzothiazole hybrid structure could synergize π-π stacking and hydrogen-bonding interactions, a feature absent in simpler herbicidal acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
